Cas no 130837-47-7 (3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione)

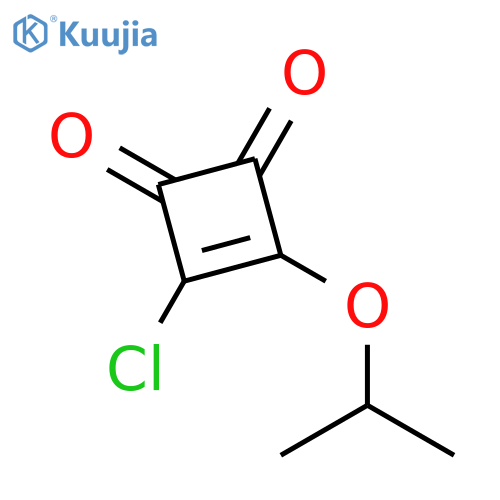

130837-47-7 structure

商品名:3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione

CAS番号:130837-47-7

MF:C7H7ClO3

メガワット:174.581681489944

MDL:MFCD09763707

CID:1039337

3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-4-isopropoxycyclobut-3-ene-1,2-dione

- 3-chloro-4-(1-methylethoxy)-3-Cyclobutene-1,2-dione

- 3-Chloro-4-isopropoxycyclobutene-1,2-dione

- 3-Chloro-4-isopropoxy-3-cyclobutene-1,2-dione

- ACMC-209bjq

- AGN-PC-0034IO

- ANW-19236

- CTK6B0662

- 3-Chloro-4-isopropoxycyclobutene-1,2-dione - C2841

- 3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione

-

- MDL: MFCD09763707

- インチ: InChI=1S/C7H7ClO3/c1-3(2)11-7-4(8)5(9)6(7)10/h3H,1-2H3

- InChIKey: FOAYRKHCUAPSBU-UHFFFAOYSA-N

- ほほえんだ: CC(C)OC1=C(Cl)C(=O)C1=O

計算された属性

- せいみつぶんしりょう: 174.00841

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

じっけんとくせい

- PSA: 43.37

3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1296-1G |

3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione |

130837-47-7 | 95% | 1g |

¥ 1,597.00 | 2023-03-08 | |

| abcr | AB312342-1 g |

3-Chloro-4-isopropoxycyclobutene-1,2-dione, 95%; . |

130837-47-7 | 95% | 1g |

€302.80 | 2022-03-03 | |

| TRC | C597598-500mg |

3-Chloro-4-isopropoxycyclobutene-1,2-dione |

130837-47-7 | 500mg |

$ 275.00 | 2022-06-06 | ||

| abcr | AB312342-5 g |

3-Chloro-4-isopropoxycyclobutene-1,2-dione, 95%; . |

130837-47-7 | 95% | 5g |

€876.60 | 2022-03-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1296-1 G |

3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione |

130837-47-7 | 95% | 1g |

¥ 1,597.00 | 2022-10-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1296-1 G |

3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione |

130837-47-7 | 95% | 1g |

¥ 1,597.00 | 2021-05-07 | |

| abcr | AB312342-1g |

3-Chloro-4-isopropoxycyclobutene-1,2-dione, 95%; . |

130837-47-7 | 95% | 1g |

€322.50 | 2024-04-19 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1296-1g |

3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione |

130837-47-7 | 95% | 1g |

¥1597.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1296-500.0mg |

3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione |

130837-47-7 | 95% | 500.0mg |

¥1062.0000 | 2024-07-28 | |

| A2B Chem LLC | AA39981-250mg |

3-Chloro-4-isopropoxycyclobutene-1,2-dione |

130837-47-7 | 95% | 250mg |

$75.00 | 2024-04-20 |

3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione 関連文献

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

130837-47-7 (3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione) 関連製品

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:130837-47-7)3-chloro-4-(propan-2-yloxy)cyclobut-3-ene-1,2-dione

清らかである:99%

はかる:5g

価格 ($):443.0